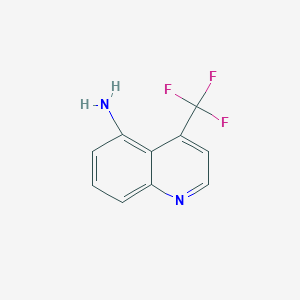

4-(Trifluoromethyl)quinolin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Trifluoromethyl)quinolin-5-amine” is a chemical compound with the molecular formula C10H7F3N2 . It is used in various fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of “4-(Trifluoromethyl)quinolin-5-amine” derivatives involves various methods. For instance, a series of 2-(trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy . Another study reported the synthesis of 4-[(quinolin-4-yl)amino]benzamide derivatives as novel anti-influenza agents .Molecular Structure Analysis

The molecular structure of “4-(Trifluoromethyl)quinolin-5-amine” consists of a benzene ring fused with a pyridine moiety . The InChI key for this compound is MFLUPLVEVVDFOD-UHFFFAOYSA-N .Chemical Reactions Analysis

The trifluoromethyl group in “4-(Trifluoromethyl)quinolin-5-amine” is widely prevalent in many pharmaceuticals and agrochemicals. Its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Trifluoromethyl)quinolin-5-amine” include a molecular weight of 212.17 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Antitumor Agents

Derivatives of 4-(Trifluoromethyl)quinolin-5-amine have been designed and synthesized as potent antitumor agents . These derivatives have shown significant cytotoxicity activity against various cell lines including PC3, K562, and HeLa .

Microtubule Polymerization Inhibitory Activity

These derivatives also exhibit microtubule polymerization inhibitory activity . This means they can prevent the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a crucial role in cell division. This property makes them potential candidates for cancer treatment.

Tubulin Inhibitors

The representative compound 5e, a derivative of 4-(Trifluoromethyl)quinolin-5-amine, has been identified as a new class of tubulin inhibitors . Tubulin inhibitors interfere with the process of cell division, thereby inhibiting the growth of cancer cells.

Disruption of Tubulin Network

Compound 5e has been observed to disrupt the tubulin network in HeLa cells . This disruption can lead to cell cycle arrest and apoptosis (programmed cell death), further enhancing its potential as an anticancer agent.

Cell Cycle Arrest

In addition to disrupting the tubulin network, compound 5e has been found to arrest HeLa cells at the G2/M phase . The G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or cell division. By arresting cells at this stage, the compound can effectively inhibit cell proliferation.

Induction of Apoptosis

Compound 5e has been shown to induce apoptosis in a dose-dependent manner . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells. By inducing apoptosis, the compound can help to eliminate cancer cells.

Direcciones Futuras

The future directions of “4-(Trifluoromethyl)quinolin-5-amine” research could involve the discovery of many novel applications of this compound in the field of medicinal chemistry . Further studies could focus on the synthesis of bioactive chalcone derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Mecanismo De Acción

Target of Action

The primary target of the compound 4-(Trifluoromethyl)quinolin-5-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

4-(Trifluoromethyl)quinolin-5-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in a dose-dependent manner .

Biochemical Pathways

The compound 4-(Trifluoromethyl)quinolin-5-amine affects the cell cycle regulation pathway. By disrupting the microtubule network, it interferes with the normal progression of the cell cycle, specifically arresting cells at the G2/M phase . This disruption can lead to programmed cell death or apoptosis, thereby exerting its anti-proliferative effects .

Pharmacokinetics

The compound’s potent anti-proliferative activities against various cell lines suggest that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of 4-(Trifluoromethyl)quinolin-5-amine’s action include disruption of the microtubule network, cell cycle arrest at the G2/M phase, and induction of apoptosis . These effects contribute to the compound’s anti-proliferative activity against various cell lines .

Action Environment

Like all chemical compounds, its stability, solubility, and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

4-(trifluoromethyl)quinolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)6-4-5-15-8-3-1-2-7(14)9(6)8/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWWZFZOMOMGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CC=NC2=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride](/img/structure/B2612829.png)

![2-[4-(3-chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-ethanone O-methyloxime](/img/structure/B2612834.png)

![N-(4-bromo-2-fluorophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2612841.png)

![Ethyl 4-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2612843.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime](/img/structure/B2612845.png)